Compound Description: This series of dihydropyridine derivatives was synthesized and investigated for their anti-exudative and anti-inflammatory properties. The study evaluated the compounds' efficacy in reducing formalin-induced paw edema in rats.
Relevance: While not directly analogous in structure to N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea, these compounds share a common motif of a substituted 2,4-dichlorophenyl group linked to an amide functionality. This structural similarity suggests potential overlap in their pharmacological profiles and highlights the importance of the 2,4-dichlorophenyl moiety in medicinal chemistry.
Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor 1 (CRF1) receptor antagonist. [, ] It demonstrates anxiolytic and antidepressant-like effects in rodent models, suggesting therapeutic potential for stress-related disorders.
Relevance: Although SSR125543A differs significantly in overall structure from N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea, both compounds showcase the use of halogenated aromatic rings, particularly a chlorinated phenyl ring, as a common building block in medicinal chemistry. This recurring motif highlights the importance of halogen substitutions in influencing pharmacological activity and drug-receptor interactions.
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the cannabinoid receptor type 1 (CB1). It exhibits nanomolar affinity for CB1 receptors and displays a long duration of action in vivo. SR147778 demonstrates the ability to block various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and increased gastrointestinal transit.
Relevance: SR147778 is highly relevant to N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea due to the presence of the 2,4-dichlorophenyl group directly attached to the core pyrazole scaffold. This structural similarity underscores the significance of this specific substitution pattern in contributing to the biological activity of both compounds.
VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] and its Derivatives
Compound Description: VNI is an inhibitor of protozoan sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of sterols. Derivatives of VNI were designed and synthesized to target fungal infections by inhibiting fungal CYP51.
Relevance: VNI and its derivatives are closely related to N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea as they share the 2,4-dichlorophenyl group connected to an ethyl chain. This structural feature is central to their interaction with the CYP51 enzyme and underscores its importance in mediating biological activity.
Compound Description: This series of compounds represents potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. These compounds were developed with a focus on increasing DPP4 binding activity while reducing human ether-a-go-go related gene (hERG) and sodium channel inhibitory activities.
Relevance: These compounds are structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea through the inclusion of the 2,4-dichlorophenyl group directly linked to the imidazopyrimidine core. This shared structural element suggests a potential role of the 2,4-dichlorophenyl group in contributing to their biological activity, albeit targeting different enzymes.
Compound Description: This compound was identified as a potential peripheral CB1 receptor inverse agonist, investigated for its potential therapeutic application in obesity treatment.
Relevance: This compound shares the 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide core structure with N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea. This structural similarity highlights the versatility of this scaffold in targeting CB1 receptors and suggests a common binding mode within the receptor's active site.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.